2-acetamido-N-cycloheptylpropanamide
Description
2-Acetamido-N-cycloheptylpropanamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom of a propanamide backbone and an acetamido substituent at the second carbon (C2). The cycloheptyl group confers enhanced lipophilicity compared to smaller cycloalkyl rings (e.g., cyclohexyl or cyclopentyl), which may influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
2-acetamido-N-cycloheptylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(13-10(2)15)12(16)14-11-7-5-3-4-6-8-11/h9,11H,3-8H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDIVDKZQFOTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-acetamido-N-cycloheptylpropanamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with acetic anhydride to form N-cycloheptylacetamide. This intermediate is then reacted with 2-bromopropanamide under suitable conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-acetamido-N-cycloheptylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-acetamido-N-cycloheptylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving amide bonds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-N-cycloheptylpropanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The cycloheptyl ring may enhance the compound’s ability to interact with hydrophobic regions of proteins or other macromolecules.
Comparison with Similar Compounds
Substituent Analysis: Cycloalkyl Groups
Cycloheptyl vs. Cyclohexyl/Cyclopentyl Derivatives
- Lipophilicity and Solubility: Cycloheptyl’s seven-membered ring increases steric bulk and lipophilicity compared to cyclohexyl (six-membered) or cyclopentyl (five-membered) analogs. For example, N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide derivatives () exhibit moderate solubility in polar solvents, whereas cycloheptyl-containing compounds may require formulation adjustments for bioavailability.
- Biological Activity :
Cyclohexyl derivatives, such as those in , demonstrate anti-inflammatory and analgesic activities, attributed to their ability to interact with hydrophobic binding pockets in target proteins. The larger cycloheptyl group in 2-acetamido-N-cycloheptylpropanamide could enhance binding affinity but may reduce selectivity due to steric clashes .
Functional Group Variations
Acetamido vs. Cyano or Phenoxy Substituents
- Electron Effects: The acetamido group (–NHCOCH₃) is electron-donating, promoting hydrogen bonding and polar interactions.
- Pharmacological Implications: Phenoxy-substituted acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) show anti-inflammatory activity, suggesting that the acetamido group’s hydrogen-bonding capacity is critical for target engagement. Replacement with non-polar groups (e.g., cycloheptyl) may shift activity toward different pathways .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Safety Considerations: Toxicity data for cycloheptyl-containing acetamides are scarce, as noted for 2-cyano-N-[(methylamino)carbonyl]acetamide (). Preclinical studies are recommended to assess hepatotoxicity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
